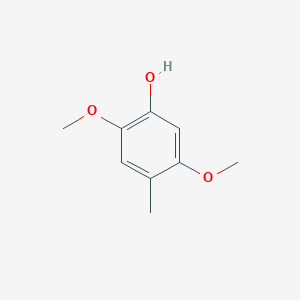

2,5-Dimethoxy-4-methylphenol

Overview

Description

2,5-Dimethoxy-4-methylphenol is a compound that belongs to the class of methoxyphenols, which are known for their role as structural fragments in various antioxidants and biologically active molecules. These compounds have the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which is significant for their chemical behavior and applications .

Synthesis Analysis

The synthesis of methoxyphenol derivatives can be achieved through various routes. For instance, 2,3-Dimethoxy-5-methylbenzoquinone, a related compound, was synthesized from 5-nitrovanillin through methylation, catalytic reduction, and subsequent oxidation steps . Another example is the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, which was obtained by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate . These methods highlight the versatility in the synthetic approaches for methoxyphenol derivatives.

Molecular Structure Analysis

The molecular structure and conformational properties of methoxyphenols are crucial for understanding their chemical behavior. For example, 2-methoxyphenol has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing a planar structure with an intramolecular hydrogen bond . Although this study does not directly address 2,5-Dimethoxy-4-methylphenol, it provides insight into the structural aspects of related compounds.

Chemical Reactions Analysis

Methoxyphenols can undergo various chemical reactions due to their functional groups. For instance, alkylated 4,4-dimethoxy-2,5-cyclohexadienones, which share structural similarities with 2,5-Dimethoxy-4-methylphenol, were used in photochemical reactions to synthesize cyclopentenone derivatives . This demonstrates the reactivity of the methoxyphenol moiety under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols are influenced by their ability to form hydrogen bonds. The thermochemical properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, have been studied for various methoxyphenols and dimethoxybenzenes . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

1. Analytical Pyrolysis of Lignin

Kuroda and Nakagawa-izumi (2006) investigated the behavior of β-5 substructures in the analytical pyrolysis of lignin. They discovered that phenolic 2-arylcoumarans containing a β-5 linkage, like 2,5-Dimethoxy-4-methylphenol, produce major pyrolytic products such as 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene, stemming from the A moiety of the 2-arylcoumarans. This research helps in understanding the pyrolysis process of lignin, a key component in plant biomass, and its potential applications in bioenergy and material sciences (Kuroda & Nakagawa-izumi, 2006).

2. Antioxidant Properties

The antioxidant properties of compounds related to 2,5-Dimethoxy-4-methylphenol were studied by Rojano et al. (2008). They compared isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) with thymol (2-isopropyl-5-methylphenol) and found that isoespintanol is a significantly better antioxidant than thymol. This research contributes to the understanding of the antioxidant capacity of phenolic compounds and their potential use in pharmaceuticals, food preservation, and cosmetics (Rojano et al., 2008).

3. Free Radical Intermediates in Peroxidase Oxidation

Valoti et al. (1989) conducted studies on free radical intermediates during the peroxidase oxidation of related compounds like 2,6-di-t-butyl-4-methylphenol (BHT). They observed the primary, unstable phenoxy free radical of BHT by electron spin resonance spectroscopy. This study contributes to the understanding of the biochemical and toxicological implications of peroxidase oxidation of phenolic compounds, which is relevant in food safety and pharmaceuticals (Valoti et al., 1989).

4. Identification in Halophyte Plant Extract

Bouftira, Abdelly, and Sfar (2007) identified a naturally occurring compound, 2,6-bis (1.1- dimethylethyl)-4-methylphenol, in the purple leaves of the halophyte plant Mesembryanthemum crystallinum. They discovered its high antioxidant activity, suggesting its potential application in health and wellness products. This discovery highlights the importance of exploring natural sources for bioactive compounds (Bouftira, Abdelly, & Sfar, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are known to interact with the central nervous system . They represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .

Mode of Action

Similar compounds like dom (2,5-dimethoxy-4-methylamphetamine) are known to be selective 5-ht 2a, 5-ht 2b, and 5-ht 2c receptor partial agonists . Their psychedelic effects are mediated by their agonistic properties at the 5-HT 2A receptor .

Biochemical Pathways

Related compounds like 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are known to affect monoaminergic transmission .

Pharmacokinetics

Related compounds like 2c-b have been studied, and it was found that maximum concentrations of 2c-b and cortisol were reached at 1 and 3 hours after self-administration, respectively .

Action Environment

It is known that the effects of related compounds can vary greatly depending on the individual’s body chemistry, the environment in which it’s taken, and the dosage .

properties

IUPAC Name |

2,5-dimethoxy-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQZUPPEMZVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

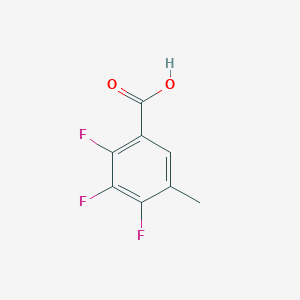

CC1=CC(=C(C=C1OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379754 | |

| Record name | 2,5-dimethoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-methylphenol | |

CAS RN |

73120-41-9 | |

| Record name | 2,5-dimethoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)